Pigment Red 176

Catalog No.
S1503902
CAS No.
12225-06-8
M.F
C32H24N6O5
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment Red 176

CAS Number

12225-06-8

Product Name

Pigment Red 176

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide

Molecular Formula

C32H24N6O5

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42)

InChI Key

LOGJDHWBDGLMNO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O

Catalytic Protodeboronation of Pinacol Boronic Esters

Scientific Field: This research falls under the field of Organic Chemistry.

Summary of the Application: The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The researchers developed a protocol that allows for formal anti-Markovnikov alkene hydromethylation .

Methods of Application: The researchers utilized a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH2–homologation .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Biosynthesis Pathway for 3-Hydroxypropionic Acid Production

Scientific Field: This research is in the field of Bioengineering and Biotechnology.

Summary of the Application: The study presents a novel oxaloacetate pathway for 3-hydroxypropionic acid (3-HP) biosynthesis in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical used for the production of various value-added chemicals .

Methods of Application: The researchers designed and constructed a 3-HP production module in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . They used promoter engineering to optimize the glc7 expression, which could regulate the dephosphorylation of hexokinase to enhance the cytoplasmic energy metabolism .

Results or Outcomes: The final engineered strain, thTAM-47, produced 18.1 g L−1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date . This work showed the shortest pathway for 3-HP production using glucose as a substrate in S. cerevisiae at present .

Synthesis and Evaluation of 1-Hydroxy/Methoxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid Derivatives

Scientific Field: This research is in the field of Medicinal Chemistry.

Summary of the Application: The study presents the synthesis and evaluation of a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . These compounds were evaluated for their inhibitory potency against xanthine oxidase .

Methods of Application: The researchers synthesized a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . The inhibitory potency of these compounds against xanthine oxidase was then evaluated .

Results or Outcomes: For detailed results, you may want to refer to the original research paper .

Pigment Red 176 is a synthetic organic pigment widely utilized in various applications, particularly in the coloring of plastics, coatings, and inks. Its chemical formula is C32H24N6O5C_{32}H_{24}N_{6}O_{5}, and it has a molecular weight of approximately 572.6 g/mol. This compound is known for its vibrant red hue and excellent lightfastness, heat resistance, and chemical stability, making it suitable for outdoor applications where durability is essential .

  • Diazotization Reaction: This involves the reaction of an aromatic amine with sodium nitrite and hydrochloric acid to form a diazonium salt. The general reaction can be represented as:
    RNH2+NaNO2+HClRN=N++Cl+2H2OR-NH_2+NaNO_2+HCl\rightarrow R-N=N^++Cl^-+2H_2O
    where RR represents an aromatic group.
  • Coupling Reaction: The diazonium salt then undergoes a coupling reaction with another aromatic compound to form the final pigment. This can be illustrated as:
    RN=N++RXRN=NR+XR-N=N^++R'-X\rightarrow R-N=N-R'+X^-
    where RR' is another aromatic group and XX represents a leaving group.

These reactions are crucial for the formation of the complex structure that characterizes Pigment Red 176.

The synthesis of Pigment Red 176 can be performed through several methods:

  • Two-Stage Process: A common method involves the initial formation of a diazonium compound followed by coupling with an appropriate coupling component. This method allows for large-scale production and has been optimized for yield and purity .
  • Solvent-Based Techniques: The synthesis can also be carried out in various solvents, which can influence the morphology and properties of the final product. For instance, using water as a solvent can lead to different particle sizes and distributions .
  • Electrospinning: Recent advancements have explored electrospinning techniques to create fibers incorporating Pigment Red 176, enhancing its application in textiles and composite materials .

Pigment Red 176 finds extensive use across several industries:

  • Plastics: It is commonly used for bulk coloring of plastics due to its excellent thermal stability.
  • Coatings: The pigment is employed in paints and inks where its lightfastness is crucial for outdoor applications.
  • Textiles: It is used in dyeing synthetic fibers, providing vibrant colors that resist fading.
  • Cosmetics: Some formulations utilize this pigment for its bright coloration properties .

Interaction studies involving Pigment Red 176 primarily focus on its behavior in various solvents and matrices. Research indicates that the pigment exhibits unique solubility characteristics depending on the solvent used, which affects its dispersibility and stability in formulations . Additionally, studies have investigated how environmental factors such as pH and temperature influence its performance in coatings and inks.

Pigment Red 176 belongs to a broader class of red pigments that share similar structural features but differ in their chemical properties and applications. Below is a comparison with other similar compounds:

Compound NameChemical FormulaUnique Features
Pigment Red 146C20H12N4O4Known for high opacity and excellent lightfastness.
Pigment Red 122C18H15N3O4Offers superior heat resistance but lower solvent resistance compared to Pigment Red 176.
Pigment Red 48C18H14N2O4More soluble in organic solvents but less stable under UV light exposure than Pigment Red 176.

Pigment Red 176 stands out due to its exceptional balance of stability across various environmental conditions while maintaining vibrant coloration, making it particularly valuable in applications requiring durability .

XLogP3

5.4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 79 of 80 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12225-06-8

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft); ABS; PVC (rigid); PET
Plastics -> Pigments agents

General Manufacturing Information

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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